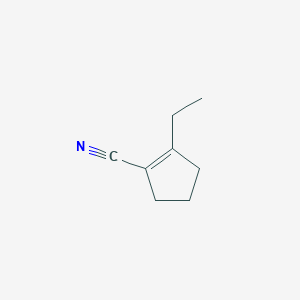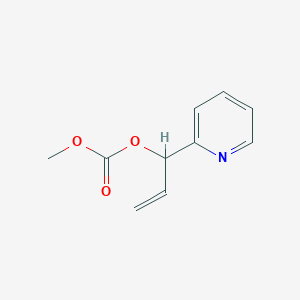
(3-Bromo-2-methoxypropoxy)(triethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromo-2-methoxypropoxy)(triethyl)silane is an organosilicon compound that features a bromine atom, a methoxy group, and a propoxy group attached to a silicon atom bonded to three ethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2-methoxypropoxy)(triethyl)silane typically involves the reaction of 3-bromo-2-methoxypropanol with triethylchlorosilane in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
3-Bromo-2-methoxypropanol+Triethylchlorosilane→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(3-Bromo-2-methoxypropoxy)(triethyl)silane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or ether.
Hydrosilylation Reactions: The silicon-hydrogen bond can participate in hydrosilylation reactions with alkenes or alkynes in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, amines, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Hydrosilylation Reactions: Catalysts such as platinum or rhodium complexes are used to facilitate the addition of the silicon-hydrogen bond to unsaturated carbon-carbon bonds.
Major Products Formed
Substitution Reactions: Products include various substituted silanes depending on the nucleophile used.
Reduction Reactions: Products include the corresponding alcohols or ethers.
Hydrosilylation Reactions: Products include organosilicon compounds with new carbon-silicon bonds.
Aplicaciones Científicas De Investigación
(3-Bromo-2-methoxypropoxy)(triethyl)silane has several applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing the (3-bromo-2-methoxypropoxy) group into organic molecules, which can be further functionalized.
Materials Science:
Biological Studies: It can be used to modify biomolecules for studying their interactions and functions.
Medicinal Chemistry: The compound may be used in the synthesis of pharmaceutical intermediates and active compounds.
Mecanismo De Acción
The mechanism of action of (3-Bromo-2-methoxypropoxy)(triethyl)silane in chemical reactions involves the reactivity of the bromine atom, the methoxy group, and the silicon-hydrogen bond. The bromine atom can act as a leaving group in substitution reactions, while the silicon-hydrogen bond can participate in hydrosilylation reactions. The methoxy group can influence the electronic properties of the compound, affecting its reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
(3-Bromopropyl)trimethoxysilane: Similar structure but with three methoxy groups instead of ethyl groups.
Triethylsilane: Lacks the bromo and methoxy groups, used primarily as a reducing agent.
(3-Bromo-2-methoxypropyl)trimethylsilane: Similar structure but with three methyl groups instead of ethyl groups.
Uniqueness
(3-Bromo-2-methoxypropoxy)(triethyl)silane is unique due to the presence of both a bromine atom and a methoxy group, which provide distinct reactivity patterns compared to other silanes. The combination of these functional groups allows for versatile applications in organic synthesis and materials science.
Propiedades
Número CAS |
84566-38-1 |
|---|---|
Fórmula molecular |
C10H23BrO2Si |
Peso molecular |
283.28 g/mol |
Nombre IUPAC |
(3-bromo-2-methoxypropoxy)-triethylsilane |
InChI |
InChI=1S/C10H23BrO2Si/c1-5-14(6-2,7-3)13-9-10(8-11)12-4/h10H,5-9H2,1-4H3 |
Clave InChI |
POYPWIPCLIEKFA-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)OCC(CBr)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzonitrile, 4-[1-(4-methoxyphenyl)ethenyl]-](/img/structure/B14408561.png)
![5-{1-[4-(2,4-Dichlorophenoxy)phenoxy]ethyl}-3-methyl-1,2,4-oxadiazole](/img/structure/B14408567.png)
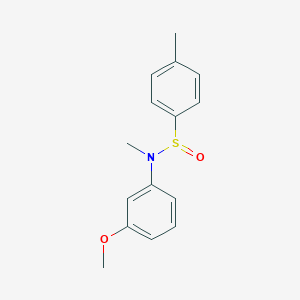
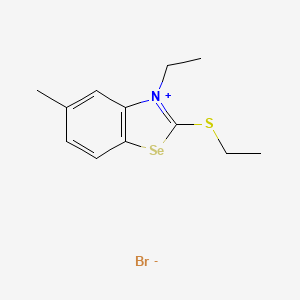

![1-Chloro-7,12-dioxaspiro[5.6]dodecane](/img/structure/B14408590.png)
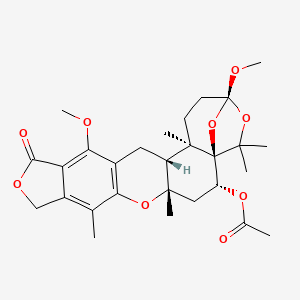
![Imidazo[5,1-d][1,2,3,5]tetrazine](/img/structure/B14408598.png)
![1-[ethyl(nitroso)amino]ethyl N,N-diethylcarbamodithioate](/img/structure/B14408601.png)
![5-Chloro-2-{[(naphthalen-2-yl)oxy]methoxy}pyrimidine](/img/structure/B14408618.png)

